

Independent Analysis of THRIVE-AA1 and THRIVE-AA2 Trials for Alopecia Areata

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Compound of Interest					
Compound Name:	Deuruxolitinib				
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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the pivotal THRIVE-AA1 and THRIVE-AA2 clinical trial results for **deuruxolitinib** (formerly CTP-543) in the treatment of moderate to severe alopecia areata. The data presented is based on primary trial publications, pooled analyses, and open-label extension studies. It is important to note that as of late 2025, independent, peer-reviewed studies that replicate the findings of the THRIVE trials in new patient cohorts have not been identified in the available literature. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Overview of Deuruxolitinib and the THRIVE Clinical Program

Deuruxolitinib is an oral, selective inhibitor of Janus kinase (JAK) 1 and JAK2.[1] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is understood to be a critical component in the pathogenesis of alopecia areata, an autoimmune condition where the body's own immune cells attack hair follicles.[2][3] By inhibiting JAK1 and JAK2, **deuruxolitinib** modulates the signaling of cytokines that are implicated in the inflammatory response that leads to hair loss.[2][4]

The THRIVE-AA (Treatment of Hair Loss with Ruxolitinib In Alopecia Areata) clinical program, which includes the THRIVE-AA1 and THRIVE-AA2 Phase 3 trials, was designed to evaluate



the efficacy and safety of **deuruxolitinib** in adults with moderate to severe alopecia areata.[5] [6] The successful outcomes of these trials led to the FDA approval of **deuruxolitinib** as a treatment for this condition.[7][8]

Efficacy Data from THRIVE-AA1 and THRIVE-AA2

The primary efficacy endpoint in both trials was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less at week 24, which indicates 20% or less scalp hair loss.[5]

Table 1: Primary and Key Secondary Efficacy Endpoints at Week 24

Endpoint	THRIVE-AA1[5]	THRIVE-AA2[9]	Pooled Analysis[10]
SALT Score ≤ 20			
Placebo	0.8%	0.8%	0.8%
8 mg Twice Daily	29.6%	33.0%	31.0%
12 mg Twice Daily	41.5%	38.3%	40.3%
SALT Score ≤ 10			
Placebo	0%	0%	0%
8 mg Twice Daily	21%	21%	22.5%
12 mg Twice Daily	35%	35%	31.6%
Satisfaction of Hair Patient-Reported Outcome (SPRO) - "Satisfied" or "Very Satisfied"			
Placebo	4.7%	2%	-
8 mg Twice Daily	42.1%	47%	-
12 mg Twice Daily	53.0%	52%	-



Note: The pooled analysis data may have slight variations in patient numbers and reported percentages based on the specific analysis presented.

Long-term open-label extension studies have provided further insights into the sustained efficacy of **deuruxolitinib**. In one analysis, 32.6% of patients receiving the 8 mg twice-daily dose achieved a SALT score of 20 or less at week 24, and this proportion increased to 76.6% by week 68 in an "as observed" analysis.[9][11]

Safety and Tolerability

A pooled safety analysis of the THRIVE-AA1 and THRIVE-AA2 trials indicated that **deuruxolitinib** was generally well-tolerated.[10] The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[8][10]

Table 2: Common Treatment-Emergent Adverse Events

(≥5% in any group)[6]

Adverse Event	Placebo	8 mg Twice Daily	12 mg Twice Daily
COVID-19 Infection	Present	Present	Present
Nasopharyngitis	6.7%	8.1%	Present
Increased Blood Creatine Kinase	Present	Present	Present
Acne	4.3%	10%	Present
Headache	9.4%	12.4%	Present

Note: Specific percentages for all events across all groups were not consistently available in the provided search results. "Present" indicates the event was reported as a common adverse event in the trials.

Importantly, no cases of pulmonary embolism or deep vein thrombosis were observed during the 24-week trials.[6]

Experimental Protocols



Study Design

The THRIVE-AA1 and THRIVE-AA2 trials were randomized, double-blind, placebo-controlled, Phase 3 studies.[5][8]

Participant Population

The trials enrolled adults aged 18 to 65 with a diagnosis of moderate to severe alopecia areata, defined by a SALT score of 50 or greater (indicating at least 50% scalp hair loss).[5][6]

Treatment Regimen

Participants were randomized to receive one of the following for 24 weeks:

- Deuruxolitinib 8 mg twice daily
- Deuruxolitinib 12 mg twice daily
- Placebo twice daily[5][8]

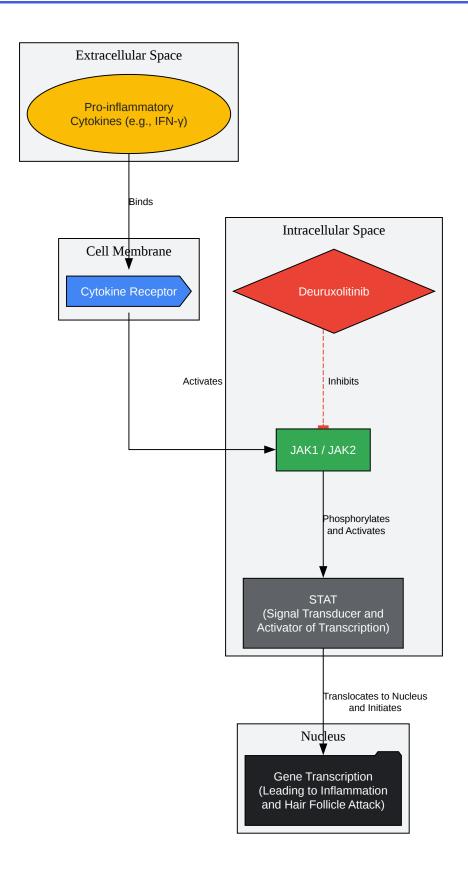
Endpoints

- Primary Endpoint: The proportion of patients with a SALT score of ≤20 at week 24.[5]
- Key Secondary Endpoints: Included the proportion of patients achieving a SALT score of ≤10 at week 24 and the percentage of responders on the Satisfaction of Hair Patient-Reported Outcome (SPRO) scale at week 24.[5]

Visualizing the Mechanism and Workflow Deuruxolitinib's Mechanism of Action in Alopecia Areata

The following diagram illustrates the simplified signaling pathway that **deuruxolitinib** targets. In alopecia areata, cytokines such as interferon-gamma (IFN-y) and interleukins signal through the JAK-STAT pathway, leading to an inflammatory attack on hair follicles. **Deuruxolitinib** inhibits JAK1 and JAK2, thereby interrupting this signaling cascade.





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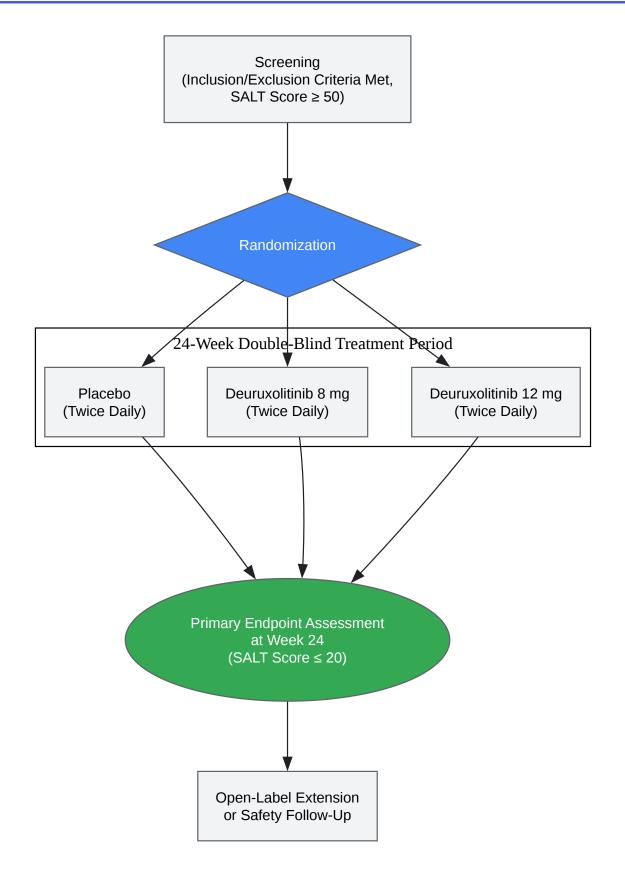


Caption: Simplified JAK-STAT signaling pathway in alopecia areata and the inhibitory action of **deuruxolitinib**.

THRIVE-AA Trial Workflow

The diagram below outlines the general workflow for a participant in the THRIVE-AA1 and THRIVE-AA2 trials.





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Caption: High-level overview of the patient journey through the THRIVE-AA Phase 3 clinical trials.

Conclusion

The THRIVE-AA1 and THRIVE-AA2 trials have established **deuruxolitinib** as an effective treatment for adults with moderate to severe alopecia areata, demonstrating statistically significant and clinically meaningful hair regrowth compared to placebo. The safety profile appears favorable and consistent with other oral JAK inhibitors.[11][12] While long-term extension studies provide evidence of durable response, the scientific community would benefit from independent validation studies to further solidify these findings in real-world clinical settings. Researchers and clinicians should continue to monitor for long-term safety data and the potential for recurrence after treatment cessation.[12]

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